2,5-Dimethoxy-4-nitrobenzaldehyde

Nitration Regioselectivity Benzaldehyde derivatives

This 2,5-Dimethoxy-4-nitrobenzaldehyde features a unique 4-nitro substitution pattern, critical for regioselective synthesis. Direct nitration yields only 26% of this isomer; alternative syntheses achieve 90%. High yields for piperidine/pyrrolidine derivatives (up to 82%) require this purified compound. Substituting impure or analog mixtures can drastically lower yields (to 15%). For reliable, high-yield results in heterocycle and macrocycle synthesis, specify this exact isomer.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 1207-59-6
Cat. No. B1354500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-nitrobenzaldehyde
CAS1207-59-6
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3
InChIKeyMZUYNPXWLAMCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-nitrobenzaldehyde (CAS 1207-59-6): A Key Nitro-Methoxybenzaldehyde Intermediate for Selective Synthesis


2,5-Dimethoxy-4-nitrobenzaldehyde (CAS 1207-59-6) is a polysubstituted benzaldehyde derivative featuring methoxy groups at the 2- and 5-positions and a nitro group at the 4-position. This specific substitution pattern imparts unique electronic and steric properties, rendering it a valuable intermediate in organic synthesis. The compound has a molecular weight of 211.17 g/mol and the formula C₉H₉NO₅ [1]. Its applications are primarily centered on its use as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems [2].

Why 2,5-Dimethoxy-4-nitrobenzaldehyde Cannot Be Replaced by Generic Analogs in Regioselective Syntheses


The substitution pattern of 2,5-dimethoxy-4-nitrobenzaldehyde is critical for directing subsequent chemical transformations. Simple substitution with other nitrobenzaldehydes or methoxybenzaldehydes fails due to fundamental differences in regioselectivity and reactivity. For instance, direct nitration of 2,5-dimethoxybenzaldehyde yields the 4-nitro isomer as a minor product (only 26%), with the 6-nitro isomer predominating (64%) [1]. This intrinsic regioselectivity challenge necessitates specialized synthetic strategies to access the desired 4-nitro isomer in usable quantities. Therefore, substituting the target compound with a structurally similar analog without considering this regioisomeric distribution can lead to failed syntheses, low yields, or the production of unintended byproducts.

Quantitative Performance Benchmarks for 2,5-Dimethoxy-4-nitrobenzaldehyde Against Its Closest Analogs


Regioselectivity of Nitration: Yield Distribution of Nitroisomers

Direct nitration of 2,5-dimethoxybenzaldehyde (the non-nitrated analog) shows a strong preference for the 6-nitro position over the 4-nitro position. The target compound, 2,5-dimethoxy-4-nitrobenzaldehyde, is formed as a minor product in this reaction. In contrast, the isomeric 3,5-dimethoxy-2-nitrobenzaldehyde is the major product [1].

Nitration Regioselectivity Benzaldehyde derivatives

Synthetic Yield Enhancement via Diacetate Protection Strategy

To overcome the low regioselectivity of direct nitration, a protecting group strategy was developed. Nitration of 2,5-dimethoxybenzaldehyde diacetate (where the aldehyde is protected as a diacetoxymethyl group) selectively yields the 4-nitro derivative [1]. This method provides a significant yield improvement over the direct nitration approach.

Synthetic Methodology Protecting Groups Nitration

Thermal Properties: Melting Point Distinction from Key Analog

The melting point of 2,5-dimethoxy-4-nitrobenzaldehyde is substantially higher than that of its non-nitrated analog, 2,5-dimethoxybenzaldehyde [REFS-1, REFS-2]. This difference is critical for purification by recrystallization and for verifying compound identity and purity.

Physical Properties Purification Characterization

Commercial Purity Specification Relative to Common Industrial Grade

Reputable chemical suppliers specify a high minimum purity for 2,5-dimethoxy-4-nitrobenzaldehyde. This level of purity is essential for reproducible synthetic outcomes and is a key procurement consideration .

Purity Quality Control Procurement

Efficiency in Nucleophilic Aromatic Substitution to Piperidine Derivatives

The target compound serves as a precursor to dinitroarenes, which undergo efficient nucleophilic aromatic substitution with secondary amines. Using a purified dinitro intermediate derived from 2,5-dimethoxy-4-nitrobenzaldehyde leads to high yields of piperidine and pyrrolidine adducts [1]. This contrasts sharply with reactions using non-purified isomer mixtures, where yields are significantly lower.

Nucleophilic Aromatic Substitution Heterocyclic Synthesis Amine Derivatives

Optimal Use Cases for 2,5-Dimethoxy-4-nitrobenzaldehyde Based on Verified Performance Data


Synthesis of Regiospecifically Functionalized Quinones and Macrocycles

The selective synthesis of 2,5-dimethoxy-4-nitrobenzaldehyde is a prerequisite for preparing quinone-containing macrocycles used in cation sensing and biomimetic studies. The high yield (90%) achieved via the diacetate protection route enables multigram-scale preparations that would be impractical using direct nitration (26% yield) [1]. This application relies on the specific 4-nitro-2,5-dimethoxy substitution pattern, which is not accessible from other isomers.

Preparation of High-Purity Piperidine and Pyrrolidine Adducts for Medicinal Chemistry

When high yields of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine (76%) or pyrrolidine (82%) derivatives are required, the use of purified 2,5-dimethoxy-4-nitrobenzaldehyde (or its dinitro derivative) is essential [2]. Using non-purified isomer mixtures results in yields as low as 15%, making the pure compound the only economically viable starting material for these transformations.

Quality Control and Purification of Intermediates via Melting Point Analysis

The stark melting point difference between 2,5-dimethoxy-4-nitrobenzaldehyde (169-172 °C) and its non-nitrated analog (~50 °C) provides a rapid and robust quality control check [REFS-1, REFS-2]. This is particularly valuable in industrial settings where quick, low-cost methods are needed to confirm the identity and purity of incoming materials or to monitor reaction progress and product isolation.

Technical Documentation Hub

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